Dihydroxydiphenyl-pyridyl methane (DHPM) is a compound that has garnered interest due to its various applications, particularly in the field of medicine as an active metabolite of certain laxatives. The compound's structure, featuring a pyridyl group flanked by hydroxyphenyl groups, allows it to interact with biological systems in unique ways. Research has been conducted to understand its synthesis, mechanism of action, and potential applications in different fields, including its role in enhancing intestinal contractility and secretion, as well as its catalytic properties in chemical reactions.
In the medical field, DHPM derivatives have been found to have significant effects on the gastrointestinal system. The study of BHPM has provided insights into its role in treating constipation by enhancing muscle contractility and promoting secretion in the human intestine2. This has implications for the development of more effective laxatives and treatments for gastrointestinal disorders.
The synthesis of DHPM has been explored to improve yields and reduce the formation of unwanted byproducts. A new synthesis method has been developed that involves the condensation of phenol with pyridine-2-aldehyde, which results in DHPM along with its isomer. By using halo-substituted phenols, the formation of ortho condensation products is reduced, leading to higher yields of DHPM3. This advancement in synthesis is beneficial for producing DHPM more efficiently for its various applications.
DHPM and its derivatives have also been studied for their catalytic properties. The mechanism of action of 2-formyl-4-pyrrolidinopyridine (FPP), a catalyst for the hydroxyl-directed methanolysis of alpha-hydroxy esters, has been investigated. It was initially thought to act as a nucleophilic catalyst, but evidence suggests that the reaction proceeds via a dioxolanone intermediate rather than through nucleophilic catalysis1. This finding has implications for the design of new catalysts and the understanding of catalytic processes in organic chemistry.
Deacetylbisacodyl is derived from bisacodyl, which is synthesized through a multi-step chemical process involving the condensation of pyridine-2-carboxaldehyde with 4-hydroxybenzaldehyde, followed by acetylation and subsequent deacetylation. This compound falls under the category of diphenylmethane derivatives and is utilized in both clinical and research settings due to its pharmacological properties .
The synthesis of deacetylbisacodyl involves the following key steps:
The reaction conditions for these steps often include specific solvents, temperature controls, and catalysts to optimize yields and purity .
Deacetylbisacodyl features a complex molecular structure characterized by:
The structural formula can be represented as follows:
This configuration is critical for its function as a stimulant laxative .
Deacetylbisacodyl participates in several significant chemical reactions:
These reactions are influenced by various factors such as solvent choice, temperature, and pH conditions, which are crucial for optimizing reaction pathways and yields .
The mechanism of action of deacetylbisacodyl primarily involves its metabolism into the active compound bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM) within the gastrointestinal tract:
The resultant effect leads to increased fluid secretion in the intestines, facilitating bowel movements .
Deacetylbisacodyl exhibits several notable physical and chemical properties:
These properties are essential for its formulation in pharmaceutical applications .
Deacetylbisacodyl has diverse applications across various fields:
Its role as an active metabolite makes it a valuable compound for both therapeutic applications and scientific investigations .
Deacetylbisacodyl (systematic IUPAC name: 4-[(4-hydroxyphenyl)(pyridin-2-yl)methyl]phenol) is a diphenylmethane derivative with the molecular formula C₁₈H₁₅NO₂ and a molecular weight of 277.32 g/mol. Its chemical structure consists of a central pyridine ring flanked by two phenolic groups, distinguishing it from its parent compound bisacodyl through the absence of acetyl functional groups. The aromatic pyridine ring at position 2 connects directly to a carbon atom bonded to two para-substituted phenol moieties [1] [4].
This compound is recognized by multiple synonyms across chemical and pharmaceutical literature, including dihydroxydiphenyl-pyridyl methane, desacetyl bisacodyl, bis(4-hydroxyphenyl)(2-pyridyl)methane, and research codes such as LA-96 or BHPM. Its standardized CAS Registry Number is 603-41-8, and it bears the DrugBank accession identifier DB14232 [1] [4] [6]. The SMILES notation (OC₁=CC=C(C=C₁)C(C₁=CC=C(O)C=C₁)C₁=CC=CC=N₁) and InChIKey (LJROKJGQSPMTKB-UHFFFAOYSA-N) provide unambiguous representations for computational chemistry applications [1].
Table 1: Molecular Descriptors of Deacetylbisacodyl
Property | Value |
---|---|
IUPAC Name | 4-[(4-hydroxyphenyl)(pyridin-2-yl)methyl]phenol |
CAS Number | 603-41-8 |
Molecular Formula | C₁₈H₁₅NO₂ |
Molecular Weight | 277.32 g/mol |
XLogP3 | 3.36 |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 3 |
Solubility and Stability
Deacetylbisacodyl exhibits low aqueous solubility (0.0657 mg/mL), characteristic of its highly aromatic structure. This limited solubility arises from its hydrophobic core and planar conformation, restricting interaction with polar solvents [1] [6]. Experimental measurements report a logP (logarithm of the partition coefficient) value of 3.36–3.79, indicating significant lipophilicity [1] [6]. These properties present formulation challenges but favor membrane permeability in biological systems.
Stability assessments reveal sensitivity to oxidative conditions and photodegradation due to its phenolic groups. As a metabolite and degradation product of bisacodyl, it emerges during both metabolic processing and pharmaceutical storage. Chemometric models, including spectral residual augmented classical least squares and support vector regression, have been validated for quantifying deacetylbisacodyl alongside bisacodyl and monoacetyl bisacodyl in stability-indicating analyses [3].
Crystallography and Solid-State Behavior
While single-crystal X-ray diffraction data for deacetylbisacodyl remains unreported in the provided sources, its structural analogs and parent compound have been characterized using powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). Pharmaceutical cocrystallization strategies—employing generally recognized as safe (GRAS) coformers—could modify its solid-state properties. Cocrystals leverage non-covalent interactions (e.g., hydrogen bonds involving phenolic –OH or pyridyl N atoms) to enhance solubility or stability without altering molecular integrity [7].
The melting point remains undetermined experimentally; however, thermal analysis of related compounds suggests decomposition may precede melting. Predictive models indicate that cocrystallization could elevate melting points through lattice stabilization, potentially improving thermodynamic stability [7].
Table 2: Experimental Physicochemical Parameters
Property | Value | Method/Notes |
---|---|---|
Water Solubility | 0.0657 mg/mL | Predicted (ALOGPS) |
logP | 3.36–3.79 | Consensus value |
pKa (Strongest Acidic) | 9.57 | Predicted (Chemaxon) |
pKa (Strongest Basic) | 4.09 | Predicted (Chemaxon) |
Polar Surface Area | 53.35 Ų | Calculated |
Primary Synthesis
Deacetylbisacodyl is predominantly obtained via enzymatic deacetylation of bisacodyl in biological systems. In vitro, it can be synthesized through acid- or base-catalyzed hydrolysis of bisacodyl. The reaction cleaves acetyl groups from the phenolic oxygen atoms, yielding the deacetylated derivative and acetate ions [4] [6]. This transformation increases polarity and hydrogen-bonding capacity due to the unmasking of phenolic hydroxyl groups.
Derivative Development
Research into structural analogs focuses on modulating pharmacological activity and physicochemical behavior. Key derivatives include:
Efforts to derivatize the pyridyl nitrogen or phenolic groups have been limited due to potential loss of bioactivity. However, salt formation via phenolic deprotonation remains unexplored and could offer solubility advantages.
Structural Differences
Deacetylbisacodyl differs critically from bisacodyl through the replacement of acetyl groups with hydroxyl groups at both phenolic positions. Bisacodyl possesses methoxyacetyl (–OCOCH₃) moieties, whereas deacetylbisacodyl features unprotected phenols (–OH). This change reduces molecular weight by 84 Da and increases hydrogen-bond donor capacity from 0 to 2 [1] [4] [6].
Physicochemical Comparison
Functional Implications
The structural divergence confers distinct biological roles:
Table 3: Structural and Functional Comparison with Bisacodyl
Property | Deacetylbisacodyl | Bisacodyl | Functional Impact |
---|---|---|---|
Molecular Weight | 277.32 g/mol | 361.40 g/mol | Lower molecular weight enhances diffusion |
Key Functional Groups | Phenolic –OH (2 sites) | Acetylated phenols | Enables H-bonding and ionization |
logP | 3.36 | ~4.8 | Higher polarity in deacetyl form |
Aqueous Solubility | 0.0657 mg/mL | 0.003 mg/mL | Enhanced solubility in active metabolite |
Biological Activity | Direct agonist of secretion | Prodrug requiring activation | Deacetylbisacodyl is pharmacologically active |
Target Site | Mucosal surface (colon/rectum) | Systemic absorption required | Localized action of deacetylbisacodyl |
This comparative analysis underscores how deacetylation converts bisacodyl from a prodrug into its biologically active form, fundamentally altering its chemical behavior and therapeutic targeting.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7